5-chloro-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a quinoline moiety, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Quinoline Moiety: The quinoline ring can be introduced through a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone.
Chlorination and Ethoxylation: The chlorination of the quinoline ring can be achieved using reagents such as thionyl chloride, while the ethoxylation can be performed using ethyl iodide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the benzofuran derivative with an appropriate amine under coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amine derivatives.
Scientific Research Applications
5-chloro-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases or conditions.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide: This compound is unique due to its specific combination of functional groups and structural features.
Other Benzofuran Derivatives: Compounds with similar benzofuran rings but different substituents may have different chemical reactivity and biological activity.
Quinoline Derivatives: Compounds with quinoline moieties but different functional groups may also exhibit different properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H17ClN2O3 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
5-chloro-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H17ClN2O3/c1-3-26-18-9-7-16(14-5-4-10-23-19(14)18)24-21(25)20-12(2)15-11-13(22)6-8-17(15)27-20/h4-11H,3H2,1-2H3,(H,24,25) |
InChI Key |
HRFCPZGANSEMIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C)C=CC=N2 |
Origin of Product |
United States |
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